The synthesis of 7-Z-Trifostigmanoside I primarily involves bioactivity-guided isolation techniques from sweet potato extracts. The process begins with the extraction of the plant material, followed by fractionation using chromatography methods such as Sephadex LH-20 column chromatography. The active fractions are then subjected to further purification steps including high-performance liquid chromatography (HPLC) to achieve a high purity level (98%) of the compound . Characterization techniques such as one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the isolated compound .
The molecular structure of 7-Z-Trifostigmanoside I can be elucidated using various spectroscopic methods:
The detailed spectral data indicate the presence of functional groups typical of glycosides and sesquiterpenes, contributing to its biological activities.
7-Z-Trifostigmanoside I undergoes various chemical reactions that can be studied through its interactions with biological systems. Notably, it has been shown to promote mucin production in human colon cancer cells by activating protein kinase C (PKC) signaling pathways. This activation leads to increased phosphorylation of downstream targets such as extracellular signal-regulated kinases (ERK), which are crucial for cellular signaling processes .
In vitro studies demonstrate that treatment with this compound enhances mucin expression and protects tight junctions in epithelial cells, indicating its potential role in maintaining intestinal barrier function .
The mechanism of action for 7-Z-Trifostigmanoside I involves several key processes:
These mechanisms suggest potential therapeutic applications in gastrointestinal health and disease prevention.
The physical and chemical properties of 7-Z-Trifostigmanoside I include:
Characterization via Fourier Transform Infrared Spectroscopy (FT-IR) shows characteristic absorption peaks corresponding to hydroxyl groups and glycosidic bonds, confirming its structural features .
7-Z-Trifostigmanoside I has several scientific uses:
7-Z-Trifostigmanoside I is a megastigmane glycoside originating from carotenoid cleavage in specific plant lineages. In Polygala hongkongensis, this compound derives from oxidative degradation of β-carotene or neoxanthin via carotenoid cleavage dioxygenases (CCDs), yielding the C13 megastigmane scaffold. The subsequent glycosylation produces 7-Z-Trifostigmanoside I as a minor specialized metabolite, typically accumulating at ≤0.005% dry weight in roots [1] [3].
Ipomoea batatas (sweet potato) employs a parallel carotenoid cleavage pathway but exhibits distinct tissue-specific accumulation. The compound localizes primarily in storage roots at concentrations ~5.48 μg/100 g dry weight, correlating with developmental stages of tuberization [5] [6]. Transcriptomic analyses confirm higher expression of CCD1 and CCD4 genes during early tuber formation (30–60 days post-planting), coinciding with peak 7-Z-Trifostigmanoside I biosynthesis [2] [6].
Evolutionary divergence is evident: P. hongkongensis utilizes a cytosolic pathway with spontaneous lactonization, while I. batatas incorporates plastidial β-carotene isomers as precursors. This is corroborated by co-occurrence patterns—P. hongkongensis accumulates trifostigmanosides alongside polygalaxanthones, whereas sweet potato co-produces scopolin and scopoletin [5] [7].
Table 1: Biogenetic Comparison of 7-Z-Trifostigmanoside I in Source Species
Biosynthetic Feature | Polygala hongkongensis | Ipomoea batatas |
---|---|---|
Primary Precursor | Neoxanthin | β-Carotene (all-trans) |
Key Cleavage Enzyme | CCD7 | CCD4b |
Subcellular Compartment | Cytosol | Plastid |
Developational Accumulation | Peak flowering stage | Early tuberization (S1-S2) |
Co-Products | Polygalaxanthones III, IV | Scopolin, Scopoletin |
The megastigmane backbone undergoes a four-stage enzymatic transformation to yield 7-Z-Trifostigmanoside I:
In vitro reconstitution studies demonstrate that the apiosyltransferase exhibits strict regiospecificity for the C-6'' position of glucose, with Km values of 12.3 μM for UDP-apiose and 8.7 μM for the monoglucosylated intermediate [3]. This enzymatic cascade occurs in endoplasmic reticulum-associated metabolons, as evidenced by co-immunoprecipitation of UGT85K5 and CYP72A enzymes [7].
Table 2: Key Enzymes in 7-Z-Trifostigmanoside I Biosynthesis
Enzyme Class | Gene Identifier | Function | Km Value (μM) |
---|---|---|---|
Carotenoid Cleavage Dioxygenase | CCD4b | C9-C10 double bond cleavage | 18.9 (β-carotene) |
Cytochrome P450 Monooxygenase | CYP72A631 | C-3 ketonization | 5.2 (ionol) |
UGT Glucosyltransferase | UGT85K5 | C-11 β-glucosylation | 8.7 (aglycone) |
UGT Apiosyltransferase | UGT94E5 | Apiose-(1→6)-glucose transfer | 12.3 (UDP-apiose) |
The phenylpropanoid pathway genes indirectly modulate 7-Z-Trifostigmanoside I biosynthesis by supplying aromatic precursors for co-metabolites that regulate megastigmane flux. In I. batatas cv. Baishu:
Co-expression networks reveal IbMADS1 as a master regulator, binding to promoters of PAL (MYB cis-element) and CCD4 (CArG box). IbMADS1-overexpressing potato lines show 3.5-fold higher CCD4 expression and 2.8-fold elevated 7-Z-Trifostigmanoside I accumulation compared to wild-type [6]. Temporal profiling in sweet potato roots indicates IbMADS1 peaks at 100 days post-planting, coinciding with tuber maturation and maximal megastigmane glycoside production [6].
Table 3: Transcriptional Dynamics of Phenylpropanoid Genes in Ipomoea batatas
Gene | Fold Change (Yellow vs. White Tubers) | Correlation with 7-Z-Trifostigmanoside I | Putative Regulator |
---|---|---|---|
PAL | 4.2 ↑ | Negative (r = -0.83) | MYB75 |
C4H | 3.8 ↑ | Negative (r = -0.79) | MYB12 |
4CL | 5.1 ↑ | Negative (r = -0.88) | MYB75 |
CHS | 0.3 ↓ | Positive (r = 0.91) | bHLH35 |
CCD4 | 2.7 ↑ | Positive (r = 0.96) | IbMADS1 |
¹³C-labeling experiments in I. batatas hairy root cultures reveal kinetic bottlenecks in 7-Z-Trifostigmanoside I biosynthesis:
Metabolic engineering strategies successfully enhanced production:
Multi-omics integration (transcriptome-metabolome) identified optimal harvest windows at tuber maturity stage S3 (110 days), where CCD4 expression and carotenoid precursors align for maximal 7-Z-Trifostigmanoside I yield (0.32 mg/g DW) [2] [6].
Table 4: Metabolic Engineering Outcomes for 7-Z-Trifostigmanoside I Enhancement
Engineering Strategy | Host System | Target Gene | Yield Improvement | Key Limitation |
---|---|---|---|---|
Precursor Supply | Hairy root culture | DXS | 3.1× | Redox imbalance |
Competitive Pathway Knockout | CRISPR-edited tubers | CHS | 2.4× | Reduced stress resistance |
Glycosylation Optimization | Yeast (S. cerevisiae) | UGT94E5 | 4.7× | Low apiosyltransferase activity |
Vacuolar Sequestration | Transgenic I. batatas | VPU1 | 2.3× | Cell size trade-off |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1